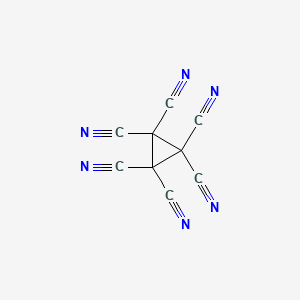
Cyclopropanehexacarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanehexacarbonitrile, also known as 1,1,2,2,3,3-Cyclopropanehexacarbonitrile, is a unique organic compound with the molecular formula C9N6. This compound features a cyclopropane ring with six cyanide groups attached to it. The presence of the highly strained cyclopropane ring and multiple nitrile groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanehexacarbonitrile can be synthesized through various methods One common approach involves the reaction of cyclopropane derivatives with cyanide sources under specific conditions For instance, the reaction of cyclopropyl halides with sodium cyanide in the presence of a suitable solvent can yield this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Safety measures are crucial due to the toxicity of cyanide compounds and the reactivity of cyclopropane derivatives.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanehexacarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropanehexacarbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which cyclopropanehexacarbonitrile exerts its effects involves the reactivity of the cyclopropane ring and the nitrile groups. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The nitrile groups can participate in various chemical transformations, including nucleophilic addition and substitution reactions. These reactions can target specific molecular pathways and enzymes, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Cyclopropanehexacarbonitrile can be compared with other cyclopropane derivatives and nitrile-containing compounds:
Cyclopropane: A simple cycloalkane with a three-membered ring, known for its high ring strain and reactivity.
Cyclopropanecarbonitrile: A compound with a single nitrile group attached to the cyclopropane ring, used in organic synthesis.
Hexacyanobenzene: A benzene ring with six cyanide groups, used in coordination chemistry and materials science.
Uniqueness: this compound stands out due to the combination of the highly strained cyclopropane ring and multiple nitrile groups, which impart unique reactivity and potential for diverse applications.
Properties
CAS No. |
139952-06-0 |
|---|---|
Molecular Formula |
C9N6 |
Molecular Weight |
192.14 g/mol |
IUPAC Name |
cyclopropane-1,1,2,2,3,3-hexacarbonitrile |
InChI |
InChI=1S/C9N6/c10-1-7(2-11)8(3-12,4-13)9(7,5-14)6-15 |
InChI Key |
YNUDPMVWLRSWLR-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1(C(C1(C#N)C#N)(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















